molecular formula C27H28N4O3S B2832126 N-[(5-methylfuran-2-yl)methyl]-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1115403-65-0

N-[(5-methylfuran-2-yl)methyl]-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2832126
CAS No.: 1115403-65-0
M. Wt: 488.61
InChI Key: KKXHGSJAWUYETL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 1H-imidazol-1-yl group. The imidazole ring is further functionalized with a sulfanyl-linked carbamoylmethyl moiety attached to a 4-isopropylphenyl group. Additionally, the benzamide’s nitrogen is conjugated to a 5-methylfuran-2-ylmethyl group. Its synthesis likely involves multi-step reactions, including imidazole ring formation, sulfanyl group introduction, and amide coupling, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18(2)20-8-10-22(11-9-20)30-25(32)17-35-27-28-13-14-31(27)23-6-4-5-21(15-23)26(33)29-16-24-12-7-19(3)34-24/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXHGSJAWUYETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural features of the target compound :

  • Benzamide backbone : Provides rigidity and hydrogen-bonding capacity.
  • Sulfanyl (-S-) linkage : Enhances conformational flexibility and may influence redox activity.
  • 4-Isopropylphenyl carbamoylmethyl group : Contributes hydrophobicity and steric bulk.
  • 5-Methylfuran-2-ylmethyl substituent : Introduces aromaticity and moderate lipophilicity.

Comparable compounds from literature :

Compound Name/ID Core Structure Key Substituents Functional Differences vs. Target Compound Reference
N-Phenyl benzamide derivatives (e.g., Compound 5 in ) Benzamide Chlorobenzimidazole, phenylamino groups Lacks sulfanyl linkage and furan moiety; chloro substituent increases polarity.
N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)...benzenesulfonamide () Benzenesulfonamide Imidazolinone, dimethoxybenzylidene, sulfonamide Sulfonamide group (vs. sulfanyl) increases acidity; lacks benzamide core.
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide Imidazole-sulfanyl Benzenesulfonyl, cyclopropylacetamide Sulfonyl group (vs. carbamoyl) alters electronic properties; smaller cyclopropyl vs. isopropylphenyl.
Physicochemical Properties
  • The 5-methylfuran group may lower the melting point compared to bulkier aryl substituents .
  • Solubility : The sulfanyl and furan groups likely enhance lipophilicity (logP ~3–4 estimated), contrasting with polar sulfonamides (e.g., : logP ~1–2 due to sulfonamide) .
  • Spectroscopic Profiles :
    • FTIR : Expected NH stretches (~3300 cm⁻¹), C=N (imidazole, ~1617 cm⁻¹), and C=O (benzamide, ~1680 cm⁻¹), aligning with data in and .
    • ¹H NMR : Aromatic protons in benzamide (δ 7.5–8.0 ppm), imidazole protons (δ 7.1–7.3 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) would mirror trends in .
Pharmacological and Docking Considerations

Though direct activity data for the target compound is unavailable, molecular docking studies (e.g., Glide in –8) suggest that its imidazole and furan motifs could engage in hydrogen bonding and hydrophobic interactions with enzyme active sites.

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